Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H27N3O2 . It is also known as “4-PIPERAZIN-1-YL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER” and has a molecular weight of 269.38 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves complex chemical reactions . For instance, the synthesis of “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” starts from commercially available 4-bromo-1H-indole and uses simple reagents . The newly synthesized compounds are characterized by spectral data .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups . It contains a piperidine ring and an imidazole ring, which are both five-membered heterocyclic moieties .Physical and Chemical Properties Analysis
“this compound” is a low melting point solid with a predicted boiling point of 370.9±37.0 °C . It has a density of 1.069 and is stored at 2-8°C, protected from light .Properties
IUPAC Name |
tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)18-8-5-6-11(10-18)12(19)13-16-7-9-17(13)4/h7,9,11-12,19H,5-6,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCIDOMKSRYUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C2=NC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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